REACTION_CXSMILES
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[CH2:1]([NH:4][NH2:5])[CH2:2][CH3:3].CN([CH:9]=[C:10]1[C:15](=[O:16])[CH2:14][CH2:13][CH2:12][C:11]1=O)C>>[CH2:1]([N:4]1[C:11]2[CH2:12][CH2:13][CH2:14][C:15](=[O:16])[C:10]=2[CH:9]=[N:5]1)[CH2:2][CH3:3]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(CC)NN
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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CN(C)C=C1C(CCCC1=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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C(CC)N1N=CC=2C(CCCC12)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |